molecular formula C9H13N3O B15350270 6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one CAS No. 4967-11-7

6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one

Cat. No.: B15350270
CAS No.: 4967-11-7
M. Wt: 179.22 g/mol
InChI Key: GHUGWLDKRVEDEV-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one is a heterocyclic compound that features a pyrido[3,4-B]pyrazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with 2,3-butanedione under acidic conditions to form the desired pyrazinone ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at reflux temperature.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrazinone ring.

    Reduction: Reduced forms of the pyrazinone ring.

    Substitution: Substituted pyrazinone derivatives with various functional groups.

Scientific Research Applications

6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substitution pattern and ring fusion.

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another related compound with a different heterocyclic framework.

Uniqueness

6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one is unique due to its specific substitution pattern and the presence of the pyrazinone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

4967-11-7

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

6,7-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-5-one

InChI

InChI=1S/C9H13N3O/c1-6-5-7-8(9(13)12(6)2)11-4-3-10-7/h5,10-11H,3-4H2,1-2H3

InChI Key

GHUGWLDKRVEDEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)N1C)NCCN2

Origin of Product

United States

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